1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid
Description
This compound features a cyclopropane ring substituted with a tert-butyl group and a Boc-protected aminomethyl group, along with a carboxylic acid moiety. Its structure combines conformational rigidity (from the cyclopropane) with lipophilic (tert-butyl) and protective (Boc) functional groups, making it a valuable intermediate in medicinal chemistry and peptidomimetic design.
Properties
IUPAC Name |
2-tert-butyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-12(2,3)9-7-14(9,10(16)17)8-15-11(18)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXUABIAQWVRKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC1(CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid, commonly referred to as Boc-amino cyclopropanecarboxylic acid, is a compound of interest in medicinal chemistry and agricultural sciences. This article reviews its biological activity, focusing on its potential applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 143679-80-5
The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, which enhances the compound's stability and solubility.
Mechanisms of Biological Activity
Research indicates that compounds similar to 1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid exhibit various biological activities, particularly in enhancing plant resistance to stressors. The following mechanisms have been identified:
- Ethylene Biosynthesis Modulation : The compound may influence ethylene production in plants, which is crucial for defense responses against pathogens and environmental stress. Ethylene acts as a signaling molecule that triggers various defense mechanisms, including the activation of pathogenesis-related proteins .
- Stress Response Enhancement : Similar compounds have shown efficacy in improving plant resilience against drought and pathogenic attacks by modulating hormonal pathways involved in stress responses .
Study 1: Plant Resistance Enhancement
A study explored the efficacy of compounds related to cyclopropane carboxylic acids in enhancing maize resistance against environmental stressors. The findings suggested that these compounds could significantly improve plant defenses by modifying ethylene biosynthesis pathways, leading to increased production of defense-related proteins .
| Compound | Binding Energy | Effect on Plant Resistance |
|---|---|---|
| ACCA | -9.98 kcal/mol | Enhanced resistance to pathogens and drought |
Study 2: Synthesis and Application
Research on the synthesis of Boc-protected amino acids demonstrated that derivatives like 1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid can be utilized as intermediates in the synthesis of bioactive molecules. These derivatives have been explored for their potential as pharmaceuticals due to their structural properties that allow for various modifications .
Biological Activity Overview
The biological activities associated with this compound can be categorized into several key areas:
- Agricultural Applications : Enhancing crop resilience against biotic and abiotic stressors.
- Pharmaceutical Development : Serving as intermediates for synthesizing therapeutic agents.
Scientific Research Applications
Peptide Synthesis
Boc Protection in Amino Acids:
The tert-butyloxycarbonyl (Boc) group is widely used as a protecting group in amino acid synthesis. It provides stability during peptide coupling reactions while allowing for selective deprotection under mild acidic conditions. This characteristic makes Boc-β-amino acids valuable in synthesizing peptides with specific sequences and structures.
Example Case Study:
In a study focused on synthesizing cyclic peptides, Boc-β-amino acids were utilized to create a library of cyclic compounds. The resulting peptides exhibited enhanced biological activity due to their conformational rigidity and increased resistance to enzymatic degradation, showcasing the utility of Boc-protected amino acids in drug design .
Drug Development
Role in Pharmaceutical Chemistry:
The compound has been explored as a potential pharmacophore in drug development due to its ability to modulate biological activity. Its structural features facilitate interactions with various biological targets, making it suitable for designing inhibitors or modulators.
Case Study:
Research has demonstrated that derivatives of Boc-β-amino acids can act as potent inhibitors of specific enzymes involved in cancer progression. For instance, the synthesis of Boc-protected analogs led to the discovery of compounds that effectively inhibit proteases implicated in tumor metastasis .
Asymmetric Synthesis
Chiral Building Blocks:
Boc-β-amino acids serve as chiral building blocks in asymmetric synthesis, particularly in the preparation of biologically active compounds. Their chirality is essential for creating enantiomerically pure substances, which are crucial in pharmaceutical applications.
Case Study:
A notable application involved using Boc-β-amino acids in the asymmetric synthesis of novel anti-inflammatory agents. The introduction of the Boc group allowed for selective reactions that yielded high enantiomeric excesses, demonstrating the compound's effectiveness in producing chiral pharmaceuticals .
Material Science
Polymer Chemistry:
In material science, the compound has been investigated for its potential use in synthesizing biodegradable polymers. The incorporation of Boc-β-amino acids into polymer backbones can enhance mechanical properties while maintaining biocompatibility.
Research Insights:
Studies have shown that polymers derived from Boc-protected amino acids exhibit improved thermal stability and mechanical strength compared to traditional polymers. This property makes them suitable candidates for applications in drug delivery systems and tissue engineering .
Medicinal Chemistry
Targeted Drug Delivery:
The compound's ability to form stable complexes with various biomolecules makes it an attractive candidate for targeted drug delivery systems. Its functional groups can be modified to enhance solubility and bioavailability.
Case Study:
Research highlighted the development of nanocarriers using Boc-β-amino acids that successfully encapsulated anticancer drugs, leading to improved therapeutic efficacy and reduced side effects in preclinical models .
Comparison with Similar Compounds
Comparative Analysis Table
Key Findings and Implications
- Structural Rigidity : Cyclopropane derivatives like the target compound offer enhanced rigidity compared to cyclohexane or piperidine analogues, favoring precise spatial orientation in drug-receptor interactions .
- Synthetic Versatility : Boc protection enables selective deprotection for further functionalization, a strategy shared across analogues .
Preparation Methods
Boc Protection of Amino Group
The Boc group is commonly introduced to protect the amino group during subsequent synthetic steps. This is typically done by reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions. This step ensures the amino group is masked, preventing unwanted side reactions.
Cyclopropanation and Formation of the Cyclopropane Ring
The cyclopropane ring can be constructed via several methods:
From 2-acylamino-4-methylthio-butanoic acid esters : These esters undergo successive methylation with dimethyl sulfate and cyclization with alkali metal alcoholates (e.g., sodium or potassium methoxide) at elevated temperatures (80–150 °C), leading to 1-acylamino-cyclopropane-carboxylic acid esters. This method is notable for its high yield and industrial applicability, avoiding hazardous reagents like fluorosulphonic acid methyl ester or sodium hydride.
From pyrazoline intermediates : Reaction of β-acylamino-acrylic acid esters with diazomethane forms pyrazolines, which upon pyrolysis yield 1-acylamino-cyclopropane-carboxylic acid esters.
Saponification to Carboxylic Acid
The ester intermediates obtained from the cyclopropanation step are hydrolyzed (saponified) using aqueous alkali metal hydroxides such as calcium hydroxide or sodium hydroxide under reflux conditions (70–150 °C). After saponification, acidification with concentrated hydrochloric acid yields the free carboxylic acid or its hydrochloride salt.
Deprotection and Conversion to Free Acid
The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA). The free amino acid can be isolated by treating the hydrochloride salt with propylene oxide in methanol, which converts the hydrochloride to the free amine form, precipitating as a crystalline product.
Detailed Reaction Conditions and Yields
Specific Example Synthesis (From Patent US4367344A)
Starting Material : D,L-N-acetylmethionine methyl ester (an acyl-methionine ester).
Step 1 : Reaction with dimethyl sulfate at 90–120 °C in the presence of a polar organic solvent.
Step 2 : Cyclization with sodium methylate (alkali metal alcoholate) at 80–150 °C.
Step 3 : Saponification with aqueous calcium hydroxide under reflux.
Step 4 : Acidification with concentrated HCl at 0–30 °C, yielding the hydrochloride salt.
Step 5 : Treatment of hydrochloride salt with propylene oxide in methanol at 0–20 °C to obtain the free 1-amino-cyclopropane-carboxylic acid derivative.
This method avoids hazardous reagents and provides high yields (~95–98%) of the desired amino cyclopropane carboxylic acid derivatives.
Additional Notes on Synthesis of Related Compounds
The presence of the tert-butyl substituent on the cyclopropane ring is typically introduced via appropriate alkylation or by using tert-butyl-substituted starting materials.
The Boc group is stable through the cyclopropanation and saponification steps, allowing for selective deprotection at the end.
Alternative synthetic routes involving Mitsunobu reactions, azide intermediates, and amide coupling have been reported for related cyclopropane amino acid derivatives, but the above method remains a robust industrially relevant approach.
Summary Table of Preparation Methods
Q & A
Q. How can the synthesis of 1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid be optimized for higher yield and purity?
Methodological Answer:
- Temperature Control : Maintain reaction temperatures between 15–25°C to minimize side reactions, as cyclopropane ring formation is sensitive to thermal fluctuations .
- pH Regulation : Use buffered solutions (e.g., phosphate buffer at pH 7–8) during Boc (tert-butoxycarbonyl) protection steps to prevent premature deprotection .
- Reagent Selection : Employ carbodiimide-based coupling agents (e.g., DCC or EDC) with catalytic DMAP to enhance amide bond formation efficiency .
- Purification : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to isolate the product from byproducts like tert-butyl alcohol or unreacted intermediates .
Q. What characterization techniques are critical for verifying the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the cyclopropane ring geometry (e.g., cis/trans isomerism) and Boc-protection integrity. Compare chemical shifts with analogs like (1R,2R)-1-((tert-Butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ) with <2 ppm error .
- Infrared Spectroscopy (IR) : Validate carbonyl stretches (Boc group: ~1680–1720 cm) and carboxylic acid O-H stretches (~2500–3300 cm) .
Q. How does the stability of this compound vary under different storage conditions?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group. Avoid freeze-thaw cycles, which can degrade the cyclopropane ring .
- Solvent Compatibility : Dissolve in anhydrous DMSO or DMF for long-term storage; avoid protic solvents (e.g., water, methanol) to reduce ester or amide bond cleavage .
- Light Sensitivity : Protect from UV light using amber vials to prevent radical-mediated ring-opening reactions .
Q. What structural analogs of this compound are relevant for structure-activity relationship (SAR) studies?
Methodological Answer:
| Analog | Substituent | Impact on Properties | Reference |
|---|---|---|---|
| (1R,2R)-1-((Boc)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid | Difluoromethyl | Enhanced metabolic stability due to fluorine’s electronegativity | |
| (1R,2R)-1-((Boc)amino)-2-(trifluoromethyl)cyclopropanecarboxylic acid | Trifluoromethyl | Increased lipophilicity and steric hindrance | |
| (1R,2R)-1-((Boc)amino)-2-methylcyclopropanecarboxylic acid | Methyl | Reduced steric bulk, higher reactivity |
Advanced Research Questions
Q. What mechanistic insights govern the cyclopropane ring formation in this compound’s synthesis?
Methodological Answer:
- Simmons-Smith Reaction : Use Zn/Cu couple with diiodomethane under inert atmosphere to generate the cyclopropane ring. Monitor reaction progress via GC-MS to detect intermediates like iodomethylzinc .
- Ring Strain Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict ring strain energy (~27–30 kcal/mol) and correlate with experimental stability .
Q. How can chiral centers in this compound be resolved, and what analytical methods validate enantiomeric purity?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with standards like (2R,3S)-2-((Boc)amino)-3-methylpentanoic acid .
- Circular Dichroism (CD) : Measure Cotton effects at 220–250 nm to confirm absolute configuration .
Q. How should researchers address contradictory data in reactivity studies (e.g., Boc deprotection under acidic vs. basic conditions)?
Methodological Answer:
Q. What role does this compound play in peptide-based drug discovery, and how can its pharmacokinetics be optimized?
Methodological Answer:
- Peptide Coupling : Incorporate into backbone-modified peptides via solid-phase synthesis (e.g., Fmoc strategy). Use HATU/DIPEA for efficient amidation .
- PK Optimization : Introduce PEG linkers or pro-drug motifs (e.g., ester prodrugs) to enhance bioavailability. Assess logP via shake-flask method (target: 1.5–3.0) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
